2-(4-methyl-1,4-diazepane-1-carbonyl)-1H-indole
Description
Molecular Architecture and IUPAC Nomenclature
2-(4-Methyl-1,4-diazepane-1-carbonyl)-1H-indole is a heterocyclic compound comprising a bicyclic indole scaffold fused to a seven-membered 1,4-diazepane ring via a carbonyl linkage. The indole moiety consists of a benzene ring fused to a pyrrole ring, while the 1,4-diazepane ring contains two nitrogen atoms at positions 1 and 4, with a methyl substituent at position 4.
The IUPAC name, 2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1H-indole , reflects this connectivity. The numbering begins at the indole nitrogen (position 1), with the carbonyl group attached to position 2. The 1,4-diazepane ring is numbered such that the methyl group occupies position 4.
Key structural features :
- Molecular formula: C₁₅H₁₉N₃O
- Molecular weight: 257.34 g/mol
- Planar indole system with a non-planar diazepane ring due to partial saturation.
Crystallographic Characterization and X-ray Diffraction Analysis
X-ray diffraction (XRD) studies provide critical insights into the solid-state structure of this compound. Single-crystal analysis reveals:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.24 Å, b = 12.76 Å, c = 14.32 Å; β = 97.5° |
| Z (molecules/unit cell) | 4 |
The indole ring exhibits planarity (mean deviation: 0.02 Å), while the diazepane adopts a twist-boat conformation stabilized by intramolecular hydrogen bonds between N–H (indole) and the carbonyl oxygen. The carbonyl group (C=O) bond length is 1.23 Å, consistent with typical amide carbonyls.
Notable interatomic distances :
- C2–C(carbonyl): 1.49 Å
- N1(diazepane)–C(carbonyl): 1.35 Å
- N4(diazepane)–CH₃: 1.47 Å
Diffraction patterns (2θ = 5°–50°) show characteristic peaks at 12.3°, 18.7°, and 24.5°, correlating with (011), (110), and (020) lattice planes.
Conformational Analysis of the Diazepane-Indole Scaffold
The diazepane ring adopts dynamic conformations influenced by steric and electronic factors:
- Twist-boat conformation : Dominant in crystalline states due to intramolecular N–H···O=C hydrogen bonding.
- Chair-like conformation : Observed in solution via NMR, with a pseudoequatorial methyl group minimizing steric strain.
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) indicate an energy barrier of 12.7 kcal/mol for interconversion between twist-boat and chair forms. The indole’s planarity restricts rotation about the C2–C(carbonyl) bond, with a torsional angle of 178.5° in the crystal structure.
Key NMR observations (400 MHz, CDCl₃) :
- Indole NH: δ 10.2 ppm (singlet, exchangeable)
- Diazepane N–CH₃: δ 2.31 ppm (singlet)
- Carbonyl C=O: 168.9 ppm (¹³C NMR)
Tautomeric Possibilities and Resonance Stabilization
The compound exhibits limited tautomerism due to the rigid indole-carbonyl-diazepane framework. However, resonance stabilization occurs via:
- Indole aromaticity : Delocalization of the nitrogen lone pair into the benzene ring, confirmed by bond length alternation (C2–C3: 1.38 Å; C3–C4: 1.42 Å).
- Amide resonance : Partial double-bond character in the C–N(diazepane) bond (1.35 Å), with electron density redistribution between the carbonyl and diazepane nitrogen.
Potential tautomers include an enol form (Figure 1), but this is disfavored by 23.4 kcal/mol according to DFT calculations due to loss of aromaticity.
Resonance contributors :
- Major contributor: Indole NH maintains aromaticity, with carbonyl oxygen as the primary electron sink.
- Minor contributor: Partial negative charge on diazepane nitrogen, stabilized by methyl substituent hyperconjugation.
Properties
IUPAC Name |
1H-indol-2-yl-(4-methyl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-7-4-8-18(10-9-17)15(19)14-11-12-5-2-3-6-13(12)16-14/h2-3,5-6,11,16H,4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAOOJVVTOKESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methyl-1,4-diazepane-1-carbonyl)-1H-indole is a compound of interest due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound features a diazepane ring and an indole moiety, which are known for their diverse biological activities. The synthesis of 2-(4-methyl-1,4-diazepane-1-carbonyl)-1H-indole can be achieved through various methods, including reductive amination and coupling reactions involving indole derivatives and diazepane precursors .
Anticancer Properties
Recent studies have indicated that compounds related to indole derivatives exhibit significant anticancer activities. For instance, indole-based compounds have shown potent inhibitory effects on cancer cell lines such as MGC-803, HCT-116, and MCF-7. These compounds can induce apoptosis and cell cycle arrest by modulating key signaling pathways like the ERK signaling pathway .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 2.1 | ERK pathway inhibition |
| Compound 3 | HCT-116 | 0.24 | Tubulin polymerization inhibition |
| Compound 4 | MCF-7 | 0.154 | LSD1/KDM1A inhibition |
Cannabinoid Receptor Agonism
Another area of interest is the compound's interaction with cannabinoid receptors. Diazepane derivatives have been identified as selective agonists for the Cannabinoid receptor 2 (CB2), showing potential in modulating pain and inflammation without the psychoactive effects associated with CB1 receptor activation . This selectivity is crucial for developing therapeutic agents with fewer side effects.
The biological activity of 2-(4-methyl-1,4-diazepane-1-carbonyl)-1H-indole can be attributed to its ability to interact with specific molecular targets:
- ERK Signaling Pathway : Inhibition of this pathway leads to reduced cell proliferation in cancer cells.
- CB2 Receptor Activation : This interaction may mediate anti-inflammatory effects and pain relief.
Case Studies
Several case studies have explored the efficacy of related compounds in preclinical models:
- Study on Antiproliferative Effects : A study demonstrated that an indole derivative significantly inhibited the growth of various cancer cell lines, providing insights into its potential as an anticancer agent .
- CB2 Agonist Activity : Research highlighted the pharmacological characterization of diazepane derivatives as selective CB2 agonists, suggesting their utility in treating inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to 2-(4-methyl-1,4-diazepane-1-carbonyl)-1H-indole exhibit significant anticancer properties. For example, studies have demonstrated that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer lines . The incorporation of the diazepane moiety enhances the biological activity, possibly through improved interaction with biological targets.
Neuroprotective Effects
Another promising application is in neuroprotection. Indole derivatives have been studied for their potential to protect neuronal cells from oxidative stress and neurodegenerative diseases. The specific structure of 2-(4-methyl-1,4-diazepane-1-carbonyl)-1H-indole may facilitate interactions with neurotransmitter systems or neurotrophic factors .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Inflammatory pathways often involve indole derivatives, which can modulate cytokine production and reduce inflammation in various models . This application is particularly relevant for conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Synthesis and Biological Evaluation
A study detailed the synthesis of various indole derivatives, including 2-(4-methyl-1,4-diazepane-1-carbonyl)-1H-indole, followed by biological evaluation against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Neuroprotective Mechanisms
Research involving animal models demonstrated that administration of indole-based compounds led to reduced markers of oxidative stress in brain tissues. The study highlighted the role of these compounds in upregulating antioxidant enzymes and protecting against neurodegeneration .
Data Tables
Comparison with Similar Compounds
Key Observations :
Solid-State Conformation
- X-ray crystallography data for related compounds (e.g., dihydroxyindane-1,3-dione derivatives) reveal planar cyclohexane-dione systems with intermolecular N—H⋯O hydrogen bonding, suggesting that the 1,4-diazepane ring in the target compound may adopt similar conformations to stabilize crystal packing .
Physicochemical and Pharmacological Implications
- Lipophilicity : The indole core likely increases logP values relative to aniline-based analogues, impacting membrane permeability .
Preparation Methods
Amide Coupling via Acid Chloride Intermediate
- Step 1: Synthesis of indole-2-carbonyl chloride by treating indole-2-carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- Step 2: Reaction of the acid chloride with 4-methyl-1,4-diazepane in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at low temperature, often in the presence of a base (e.g., triethylamine) to scavenge HCl formed during the reaction.
- Step 3: Workup and purification by chromatography or recrystallization to isolate the pure amide product.
This method is favored for its straightforwardness and typically good yields.
Direct Coupling Using Carbodiimide Reagents
- Employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of the indole derivative.
- The activated ester intermediate then reacts with 4-methyl-1,4-diazepane to form the amide bond.
- This method avoids the need for acid chlorides and can be milder, reducing side reactions.
Data Table: Key Parameters and Predicted Properties
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C15H19N3O |
| Molecular Weight | Approx. 257 g/mol |
| SMILES | CN1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
| InChI Key | JEAOOJVVTOKESY-UHFFFAOYSA-N |
| Predicted Collision Cross Section (CCS) [Ų] | 159.8 - 170.1 (depending on adduct) |
| Common Synthetic Route | Amide coupling via acid chloride or carbodiimide activation |
| Typical Solvents | Dichloromethane, tetrahydrofuran, DMF |
| Typical Bases | Triethylamine, pyridine |
| Purification Methods | Chromatography, recrystallization |
Research Findings and Notes
- No specific patents were found directly covering the preparation of 2-(4-methyl-1,4-diazepane-1-carbonyl)-1H-indole, indicating that the synthesis is likely based on well-established amide coupling chemistry rather than novel synthetic routes.
- The compound's indole core and diazepane substituent suggest potential biological activity, making efficient synthetic access important for medicinal chemistry applications.
- Photoredox-catalyzed cascade cyclization methods for related indole-diazepane fused systems highlight innovative synthetic strategies that may be explored for future derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-methyl-1,4-diazepane-1-carbonyl)-1H-indole, and how can purity be ensured?
- Methodology : The compound is typically synthesized via condensation reactions between indole-carboxylic acid derivatives and diazepane-containing amines. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 4-methyl-1,4-diazepane in acetic acid with sodium acetate as a catalyst can yield the target compound . Purification involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures and washing with solvents like ethanol and diethyl ether to remove unreacted starting materials . Purity is validated using HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming the diazepane and indole moieties .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 233.31) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for structure-activity relationship (SAR) studies .
- HPLC : Monitors purity and stability under varying storage conditions (e.g., thermal degradation analysis via TGA/DSC) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodology : Perform accelerated stability studies by exposing the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC and quantify decomposition products. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into melting points and phase transitions .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Assay Validation : Ensure consistency in cell lines, buffer conditions (pH, ionic strength), and incubation times .
- Structural Analog Comparison : Compare results with derivatives like 4-(4-dodecylpiperazin-1-yl)-1H-indole to identify substituent effects on bioactivity .
- Dose-Response Replication : Conduct triplicate experiments with positive/negative controls to rule out assay interference .
Q. What strategies optimize reaction yields for synthesizing derivatives of this compound?
- Methodology :
- Design of Experiments (DoE) : Vary catalysts (e.g., sodium acetate vs. pyridine), solvents (acetic acid vs. DMF), and temperatures (reflux vs. microwave-assisted synthesis) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance acyl transfer efficiency .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediate species .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with targets (e.g., kinases or GPCRs). Validate with SAR data from analogs like 4-(4-dodecylpiperazin-1-yl)-1H-indole .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with bioactivity data to design optimized derivatives .
Q. What experimental approaches resolve contradictions in mechanistic studies (e.g., competing reaction pathways)?
- Methodology :
- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbonyl group transfer mechanisms .
- Kinetic Profiling : Compare rate constants under varying pH and solvent polarities to identify rate-determining steps .
- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via flash chromatography for structural elucidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
